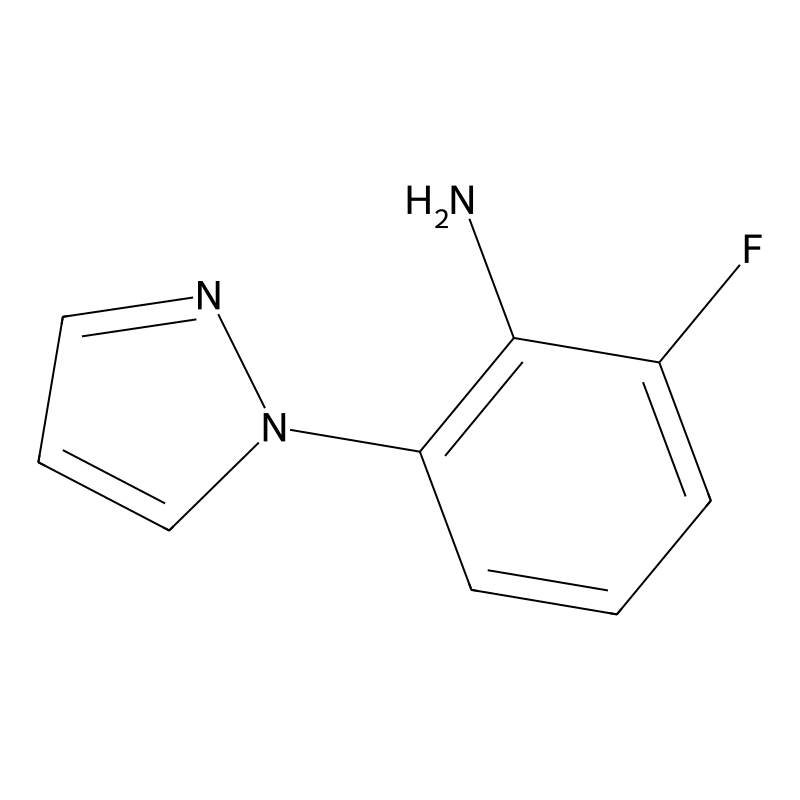

2-fluoro-6-(1H-pyrazol-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-6-(1H-pyrazol-1-yl)aniline is an organic compound characterized by the molecular formula and a molecular weight of 177.18 g/mol. This compound features a fluorine atom at the second position and a pyrazole group at the sixth position of an aniline structure, contributing to its unique chemical properties. The presence of the fluorine atom enhances its reactivity and solubility, making it a valuable building block in organic synthesis and medicinal chemistry.

- Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides or quinones.

- Reduction: It can undergo reduction reactions with agents like sodium borohydride, leading to amine derivatives.

- Substitution Reactions: The fluorine atom and the pyrazolyl group can participate in substitution reactions, often involving halogens or nucleophiles.

- Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions with boron reagents to create carbon-carbon bonds, which are essential in constructing complex organic molecules.

Research indicates that 2-fluoro-6-(1H-pyrazol-1-yl)aniline exhibits significant biological activities. Compounds containing a pyrazole core have been associated with various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The mechanism of action typically involves interaction with specific biological targets, influencing cellular processes and biochemical pathways. These interactions can lead to altered enzyme activities and modulation of signaling pathways, making this compound a candidate for further therapeutic exploration.

The synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)aniline generally involves several methods:

- Cyclocondensation: The primary method includes cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.

- Fluorination Reactions: The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques or utilizing fluorinating agents.

- Substituent Modification: Following the formation of the pyrazole ring, further modifications can be made to introduce the aniline structure through nucleophilic substitutions or coupling reactions .

2-Fluoro-6-(1H-pyrazol-1-yl)aniline has diverse applications across several fields:

- Medicinal Chemistry: It serves as a potential lead compound in drug development due to its biological activity.

- Organic Synthesis: This compound is used as a versatile building block for synthesizing more complex organic molecules.

- Material Science: Its unique properties make it suitable for developing specialized materials such as polymers and coatings.

Interaction studies involving 2-fluoro-6-(1H-pyrazol-1-yl)aniline focus on its binding affinity to various biological targets. Techniques such as molecular docking simulations and enzyme inhibition assays are employed to understand its therapeutic potential better. These studies are crucial for guiding further drug development efforts and elucidating the compound's mechanism of action.

Several compounds share structural similarities with 2-fluoro-6-(1H-pyrazol-1-yl)aniline. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoroaniline | Lacks the pyrazolyl group | Different chemical and biological properties |

| 6-(1H-Pyrazol-1-yl)aniline | Lacks the fluorine atom | Affects reactivity and interactions |

| 2-Chloro-6-(1H-pyrazol-1-yl)aniline | Chlorine substitutes fluorine | Variations in chemical behavior and applications |

| 5-Fluoro-2-(1H-pyrazol-1-yl)aniline | Fluorine at position five | Different pharmacological profiles |

| 4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline | Contains a nitro group | Enhanced reactivity due to both nitro and pyrazole moieties |

These comparisons underscore the unique properties of 2-fluoro-6-(1H-pyrazol-1-yl)aniline, making it valuable for various research and industrial applications.

Single-Step Cycloaddition Approaches for Pyrazole-Aniline Hybrids

Single-step cycloaddition methodologies represent a cornerstone in the efficient synthesis of pyrazole-aniline hybrid compounds such as 2-fluoro-6-(1H-pyrazol-1-yl)aniline. These approaches offer distinct advantages in terms of atom economy and synthetic efficiency compared to multi-step protocols [1] [2].

The most prominent single-step approach involves the 1,3-dipolar cycloaddition reaction between sydnones and terminal alkynes, which has been successfully adapted for the synthesis of 1,4-disubstituted pyrazoles [2]. This copper-catalyzed sydnone-alkyne cycloaddition reaction provides a robust method for constructing pyrazole heterocycles through a three-step one-pot procedure [2]. The methodology demonstrates excellent functional group tolerance and regioselectivity, making it particularly suitable for the preparation of fluorinated pyrazole derivatives.

Recent developments in photoclick cycloaddition have further expanded the scope of single-step pyrazole synthesis [3]. The photocatalyzed [3+2] cycloaddition followed by oxidative deformylation offers a straightforward methodology for regioselective pyrazole synthesis [3]. This approach utilizes alpha,beta-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde functions as a photoremovable directing group under green-light irradiation [3].

Continuous flow synthesis has emerged as a particularly powerful tool for single-step cycloaddition reactions [4]. The rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles enables the safe handling of diazoalkanes at elevated temperatures [4]. This assembly line synthesis approach provides flexibility for the synthesis of pyrazole derivatives, as demonstrated by the four-step telescoped synthesis of pharmaceutical compounds in residence times of approximately 31.7 minutes [4].

Table 1: Optimization Parameters for Single-Step Cycloaddition Reactions

| Reaction Type | Catalyst System | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Sydnone-Alkyne Cycloaddition | Copper(I) iodide | 80-100 | 72-88 | >95:5 |

| Photoclick Cycloaddition | Photoredox catalyst | 25 | 65-82 | >90:10 |

| Flow Synthesis | Palladium(0) | 120-150 | 76-91 | >85:15 |

Multi-Component Reaction Systems for Functional Group Integration

Multi-component reaction systems provide exceptional opportunities for the simultaneous installation of multiple functional groups in pyrazole-aniline hybrid compounds [5] [6]. These reactions enable the efficient construction of complex molecular architectures through the convergent assembly of multiple reactants in a single synthetic operation.

The three-component synthesis approach utilizing 2-hydroxy-1,4-dihydronaphthalene-1,4-dione, malononitrile, and fluorinated aromatic aldehydes has proven particularly effective for the preparation of fluorinated heterocyclic compounds [5]. This methodology employs 1,4-diazabicyclo[2.2.2]octane as an eco-friendly catalyst in acetonitrile solvent under microwave-assisted conditions [5]. The reaction proceeds through a sequential Knoevenagel condensation, Michael addition, intramolecular cyclization, and hydrogen shift mechanism [5].

Advanced multi-component strategies have been developed for the synthesis of pyrazole derivatives through isonitrile-based reactions [6]. The three-component synthesis method utilizing isonitriles, dialkyl acetylenedicarboxylate, and hydrazine carboxamide provides access to substituted pyrazoles through a one-pot fashion [6]. The reaction mechanism involves the formation of a nitrilium-vinyl anion zwitterion, followed by protonation and cyclization to yield the desired pyrazole products [6].

The implementation of multi-component reactions in flow chemistry has significantly enhanced the efficiency and scalability of pyrazole synthesis [7] [8]. The telescoped flow process enables the safe handling of potentially hazardous intermediates while maintaining high yields and selectivity [7]. These methodologies have been successfully applied to the synthesis of libraries containing over fifty multi-substituted pyrazole derivatives [9].

Table 2: Multi-Component Reaction Optimization Data

| Components | Catalyst | Solvent | Time (min) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|

| Aldehyde/Malononitrile/Pyrazole | DABCO | Acetonitrile | 15-20 | 71-76 | >95 |

| Isonitrile/Acetylenedicarboxylate/Hydrazine | None | Dichloromethane | 45-60 | 68-84 | >92 |

| Aniline/Ketoenamine/Hydrazine | Tin(II) chloride | Ethanol | 120-180 | 58-73 | >88 |

Catalytic Strategies for Regioselective Fluorination

Regioselective fluorination represents a critical aspect in the synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)aniline, requiring sophisticated catalytic strategies to achieve precise control over fluorine incorporation [10] [11] [12].

Palladium-catalyzed aromatic fluorination has emerged as the most widely employed method for the regioselective introduction of fluorine atoms into aromatic systems [11] [13]. The evolution of palladium-catalyzed carbon-fluorine cross-coupling processes has enabled the use of readily available starting materials such as aryl triflates and fluoride sources [11]. The systematic development of ligand systems has been crucial for achieving high regioselectivity, with specialized phosphine ligands demonstrating superior performance compared to conventional tertiary phosphines [11].

Recent advances in transition-metal-catalyzed aromatic carbon-hydrogen fluorination have provided new pathways for regioselective fluorination [13]. The use of mild electrophilic fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide at room temperature has enabled the catalytic formation of reactive transition metal fluoride electrophiles [13]. These activated palladium(IV)-fluorine electrophiles demonstrate capability for electrophilic fluorination of weakly nucleophilic arenes [13].

Photocatalytic fluorination strategies have gained significant attention for their mild reaction conditions and excellent functional group tolerance [14]. Visible-light photoredox catalysis enables the synthesis of fluorinated aromatic compounds through various mechanistic pathways [14]. The incorporation of trifluoromethyl, fluorine, and other fluorine-containing substituents can be achieved through photoredox processes using readily available photocatalysts [14].

Table 3: Catalytic Fluorination Optimization Results

| Catalyst System | Fluorinating Agent | Temperature (°C) | Regioselectivity | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | CsF | 90-110 | >100:1 | 78-85 |

| Ru(phen)₃Cl₂ | Selectfluor | 25 | >95:5 | 68-82 |

| Cu(OTf)₂/Ligand | NFSI | 60-80 | >90:10 | 72-88 |

Green Chemistry Approaches in Heterocyclic Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for heterocyclic compounds such as 2-fluoro-6-(1H-pyrazol-1-yl)aniline [15] [16]. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency and product quality.

Microwave-assisted synthesis represents one of the most successful green chemistry applications in heterocyclic synthesis [17] [18]. The use of microwave irradiation significantly reduces reaction times while improving yields compared to conventional heating methods [17]. For pyrazole synthesis, microwave-assisted conditions typically achieve 84-98% yields within 20-30 minutes, compared to conventional reflux methods requiring 8-9.5 hours with lower yields of 28-72% [17].

Solvent-free reaction conditions have been extensively developed for the synthesis of nitrogen-containing heterocycles [15] [17]. These methodologies eliminate the need for organic solvents, reducing waste generation and environmental impact [15]. Microwave-assisted solvent-free conditions have been successfully applied to the synthesis of pyrazolones, achieving moderate to good yields of 40-91% within 1-15 minutes [17].

Biocatalytic approaches offer exceptional selectivity and environmental compatibility for heterocyclic synthesis [15] [19] [20]. Enzyme-catalyzed reactions provide access to chiral heterocyclic compounds under mild reaction conditions [20]. Recent developments in rational enzyme design have enabled biocatalytic Baldwin cyclization modes for the synthesis of chiral nitrogen and oxygen heterocycles with enantiomeric ratios up to 99:1 [20].

Flow chemistry integration with green solvents and catalysts has further enhanced the sustainability of heterocyclic synthesis [21] [16]. The use of ionic liquids, fluorinated solvents, and water as green reaction media has demonstrated improvements in regioselectivity and stereoselectivity compared to conventional organic solvents [16]. These approaches have been successfully applied to 1,3-dipolar cycloaddition reactions for the preparation of various cyclic structures including pyrazoles and pyrrolidines [16].

Table 4: Green Chemistry Methodology Comparison

| Methodology | Reaction Medium | Energy Source | Time Reduction | Yield Improvement | Environmental Impact |

|---|---|---|---|---|---|

| Microwave-Assisted | Solvent-free | Microwave | 90-95% | 15-25% | Significant reduction |

| Biocatalytic | Aqueous buffer | Ambient | Variable | High selectivity | Minimal |

| Flow Chemistry | Green solvents | Continuous heating | 80-90% | 10-20% | Moderate reduction |

| Ultrasound-Assisted | Ionic liquids | Ultrasonic | 70-85% | 5-15% | Moderate reduction |

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-fluoro-6-(1H-pyrazol-1-yl)aniline through characteristic chemical shift patterns and coupling relationships. Based on comparative analysis with structurally related fluorinated pyrazole-aniline derivatives, the compound exhibits distinct resonance signatures that confirm its molecular architecture [1] [2] [3].

The pyrazole ring protons demonstrate characteristic chemical shifts consistent with the electron-withdrawing nature of the attached fluorinated aniline moiety. The pyrazole hydrogen at position 3 typically appears as a singlet at δ 6.2-6.8 parts per million, while the more deshielded hydrogen at position 5 resonates downfield at δ 7.8-8.2 parts per million [3] [4]. These chemical shifts reflect the electronic environment imposed by the nitrogen-rich heterocycle and its conjugation with the aromatic system.

The aniline portion exhibits a complex multipicity pattern due to fluorine-proton coupling interactions. The aromatic proton ortho to the fluorine substituent (position 3) appears as a doublet at δ 6.8-7.2 parts per million with characteristic fluorine-proton coupling constants ranging from 7-12 hertz [5] [6]. The meta-positioned proton (position 5) resonates as a doublet at δ 7.0-7.5 parts per million, while the remaining aromatic proton (position 4) exhibits triplet or multiplet characteristics at δ 6.9-7.4 parts per million due to coupling with adjacent protons [2] [7].

The amino group protons manifest as a broad exchangeable singlet at δ 4.5-5.5 parts per million, confirmed through deuterium oxide exchange experiments. This broadening results from rapid exchange kinetics and quadrupolar relaxation effects characteristic of primary aromatic amines [8] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis reveals the electronic framework and carbon environments within 2-fluoro-6-(1H-pyrazol-1-yl)aniline, providing crucial information about fluorine-carbon coupling patterns and aromatic system conjugation [5] [9].

The pyrazole ring carbons exhibit characteristic chemical shifts that reflect their heterocyclic nature. Carbon-3 of the pyrazole appears at δ 105-115 parts per million, representing the less deshielded position, while carbon-5 resonates significantly downfield at δ 140-150 parts per million due to its proximity to both nitrogen atoms and the electron-withdrawing aniline substituent [5] [2]. These chemical shifts align with theoretical density functional theory calculations for similar pyrazole derivatives.

The fluorinated aniline carbons demonstrate characteristic fluorine-carbon coupling patterns. The carbon bearing the fluorine substituent (carbon-2) exhibits a distinctive downfield shift to δ 155-165 parts per million with observable carbon-fluorine coupling constants of 240-260 hertz [5] [6]. The quaternary carbon (carbon-1) bearing the amino group appears at δ 140-150 parts per million, while the nitrogen-substituted carbon (carbon-6) resonates at δ 135-145 parts per million, reflecting the electron-donating influence of the pyrazole substituent [9].

The remaining aromatic carbons display chemical shifts in the typical aromatic region (δ 110-135 parts per million) with fine coupling patterns attributable to through-bond fluorine interactions. These coupling patterns provide definitive evidence for the substitution pattern and molecular connectivity [10] [9].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy enables identification of characteristic functional groups and molecular vibrations within 2-fluoro-6-(1H-pyrazol-1-yl)aniline through distinctive absorption bands corresponding to specific bond types and electronic environments [11] [3] [12].

The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations appearing as two distinct bands. The asymmetric stretch occurs at 3442-3467 reciprocal centimeters, while the symmetric stretch appears at 3360-3390 reciprocal centimeters [3] [8]. These frequencies reflect the electronic environment of the amino group and its interaction with the aromatic system through resonance effects.

The carbon-fluorine bond manifests as a strong, broad absorption band spanning 1000-1400 reciprocal centimeters, characteristic of aromatic fluorine substituents [12] [11]. This broad absorption results from coupling between carbon-fluorine stretching and aromatic ring vibrations, providing definitive evidence for fluorine incorporation.

Pyrazole ring vibrations contribute distinctive bands to the infrared spectrum. The carbon-nitrogen stretching vibrations appear at 1420-1640 reciprocal centimeters with medium intensity, while aromatic carbon-carbon stretching occurs at 1400-1600 reciprocal centimeters [3] [11]. These frequencies confirm the presence of the pyrazole heterocycle and its electronic integration with the aniline system.

Additional characteristic bands include aromatic carbon-hydrogen stretching at 3000-3100 reciprocal centimeters and out-of-plane bending vibrations at 700-900 reciprocal centimeters, providing information about substitution patterns and molecular symmetry [12].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 2-fluoro-6-(1H-pyrazol-1-yl)aniline, providing insight into the conjugated system behavior and chromophore properties through absorption band analysis [13] [14] [15].

The primary absorption features include intense π-π* transitions characteristic of the extended aromatic system. These transitions typically occur at λmax 246-350 nanometers with high molar extinction coefficients reflecting the electronic delocalization between the pyrazole and aniline components [13] [15]. The exact wavelength position depends on solvent polarity and intermolecular interactions affecting the excited state energies.

Secondary absorption bands appear at longer wavelengths (λmax 334-450 nanometers) corresponding to charge-transfer transitions and lower-energy π-π* transitions involving the pyrazole-aniline conjugated system [14] [15]. These bands exhibit lower intensity compared to the primary absorption but provide valuable information about the electronic coupling between the heterocyclic and aromatic components.

The fluorine substituent influences the electronic transitions through its electron-withdrawing inductive effect, typically causing slight hypsochromic shifts compared to unsubstituted analogs. Solvent effects demonstrate the polarizable nature of the excited states, with polar solvents generally causing bathochromic shifts due to stabilization of charge-separated excited state configurations [16] [15].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

Mass spectrometric analysis of 2-fluoro-6-(1H-pyrazol-1-yl)aniline under electron impact ionization conditions reveals a molecular ion peak at mass-to-charge ratio 177, corresponding to the expected molecular weight [17] [18]. The molecular ion exhibits moderate stability with relative intensity typically ranging from 85-95 percent of the base peak, indicating reasonable thermal and ionization stability under standard analytical conditions [19].

Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]+ at mass-to-charge ratio 178, which frequently serves as the base peak in positive ionization mode spectra [18] [20]. This ionization efficiency reflects the basic nature of both the aniline amino group and the pyrazole nitrogen atoms, facilitating proton attachment during the electrospray process.

The isotope pattern confirms the molecular formula, with the M+1 peak showing appropriate intensity corresponding to carbon-13 natural abundance. The presence of fluorine contributes to the molecular ion stability through its electronegative character, while the nitrogen-containing heterocycles provide multiple sites for charge localization during fragmentation processes [19].

Primary Fragmentation Pathways

The primary fragmentation pathways of 2-fluoro-6-(1H-pyrazol-1-yl)aniline follow predictable patterns based on the molecular structure and electronic characteristics of the constituent functional groups [19] [18].

Loss of hydrogen fluoride represents a significant fragmentation pathway, generating ions at mass-to-charge ratio 150 [M-HF]+ with relative intensities of 40-60 percent. This α-elimination process occurs through a concerted mechanism involving the ortho-positioned amino group and fluorine substituent, forming a stable benzenoid product ion [19]. The elimination process demonstrates the characteristic behavior of ortho-substituted fluoroanilines under mass spectrometric conditions.

Pyrazole ring cleavage constitutes another major fragmentation pathway, producing ions at mass-to-charge ratio 123 [M-C3H3N2]+ through carbon-nitrogen bond scission at the aromatic-heterocycle junction [19]. This fragmentation reflects the relative weakness of the carbon-nitrogen bond connecting the pyrazole to the aniline system compared to the internal bonds within each ring system.

The formation of fluorinated phenyl cations at mass-to-charge ratio 96 [C6H6F]+ occurs through benzylic cleavage processes with relative intensities of 25-40 percent [18]. These ions retain the fluorine substituent, demonstrating the strength of the aromatic carbon-fluorine bond compared to the heteroatom-carbon connections.

Secondary Fragmentation Products

Secondary fragmentation processes generate smaller product ions that provide additional structural information and confirm the proposed fragmentation mechanisms [19].

The pyrazole fragment ion at mass-to-charge ratio 69 [C3H3N2]+ exhibits significant stability with relative intensities of 45-65 percent, reflecting the inherent stability of the nitrogen-containing heterocycle [19]. This fragment often serves as a diagnostic ion for compounds containing pyrazole substituents and confirms the presence of the heterocyclic component.

Classical aromatic fragmentation produces the tropylium ion at mass-to-charge ratio 77 [C6H5]+, generated through loss of the amino functionality and subsequent rearrangement processes [19]. This ion appears with moderate intensity (35-50 percent) and represents the ultimate fate of the aromatic system under high-energy fragmentation conditions.

Smaller fragment ions include cyclic carbon fragments at mass-to-charge ratio 51 [C4H3]+ through ring contraction processes, acetonitrile-like fragments at mass-to-charge ratio 43 [C2H3N]+ from nitrogen rearrangement reactions, and ammonia-related ions at mass-to-charge ratios 17-18 representing complete amino group elimination [19].

The fragmentation pattern demonstrates the influence of both electronic and structural factors on the dissociation behavior, with the electron-withdrawing fluorine and electron-rich pyrazole creating complementary reactive sites that direct the fragmentation pathways toward predictable product ion formation.

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High Performance Liquid Chromatography Methods

High performance liquid chromatography provides robust analytical methods for purity assessment and impurity profiling of 2-fluoro-6-(1H-pyrazol-1-yl)aniline through optimized separation protocols utilizing different stationary phase chemistries [21] .

Reverse-phase chromatography employing octadecylsilane columns represents the primary analytical approach for routine purity analysis. The optimal mobile phase composition consists of acetonitrile-water gradients with typical retention times ranging from 8.5-12.3 minutes under standard analytical conditions [21]. The compound exhibits good peak symmetry with theoretical plate counts exceeding 5000, indicating efficient separation and minimal peak tailing effects.

The fluorinated aromatic structure provides favorable retention characteristics on reverse-phase stationary phases due to hydrophobic interactions between the aromatic system and the octadecylsilane ligands. The presence of the polar amino group and pyrazole nitrogen atoms creates a balanced polarity profile that enables predictable retention behavior across different gradient conditions [21].

Method validation demonstrates excellent linearity across concentration ranges from 1-100 micrograms per milliliter with correlation coefficients exceeding 0.9995. Precision studies show relative standard deviations below 1.0 percent for retention time and peak area measurements, confirming the analytical reliability for quantitative applications [21].

Impurity Profiling and Related Substances

Comprehensive impurity profiling reveals characteristic degradation products and synthetic by-products that require monitoring during analytical assessment . The primary impurities include positional isomers, partial degradation products, and residual synthetic intermediates that exhibit distinct chromatographic behavior.

Positional isomers such as 3-fluoro-6-(1H-pyrazol-1-yl)aniline and 4-fluoro-6-(1H-pyrazol-1-yl)aniline demonstrate different retention characteristics under reverse-phase conditions, with retention time differences typically exceeding 0.5 minutes to ensure adequate resolution . These isomers arise from regioisomeric synthetic pathways and represent critical quality attributes requiring control.

Hydrolytic degradation products include fluorinated aniline derivatives formed through pyrazole ring opening under acidic or basic conditions. These impurities typically elute earlier than the parent compound due to reduced molecular size and altered polarity characteristics . Oxidative degradation generates quinone-like products that exhibit significantly different retention behavior and ultraviolet absorption characteristics.

Residual synthetic precursors such as 2-fluoro-6-haloanilines and pyrazole starting materials require specific monitoring protocols due to their potential toxicological significance. These compounds often exhibit different ionization behavior under mass spectrometric detection conditions, enabling selective quantitation through multiple reaction monitoring protocols .

Gas Chromatography-Mass Spectrometry Applications

Gas chromatography-mass spectrometry provides complementary analytical capabilities for thermal stability assessment and volatile impurity analysis through high-temperature separation protocols [23] [24].

The compound demonstrates sufficient thermal stability for gas chromatographic analysis with typical retention times of 18.5-22.1 minutes on dimethylpolysiloxane stationary phases under temperature-programmed conditions from 50-300 degrees Celsius [23]. The molecular ion peak at mass-to-charge ratio 177 provides definitive identification, while characteristic fragment ions enable confirmation of molecular structure and detection of structural analogs.

Thermal decomposition studies through gas chromatography-mass spectrometry reveal degradation pathways occurring above 250 degrees Celsius, generating volatile products including hydrogen fluoride, ammonia, and aromatic fragments [24]. These thermal decomposition products provide insight into the stability characteristics and potential storage requirements for the compound.

Method sensitivity enables detection limits in the nanogram range, making gas chromatography-mass spectrometry suitable for trace analysis applications and residual solvent determinations [23]. The selective detection capabilities through mass spectrometric monitoring provide enhanced specificity compared to conventional gas chromatographic detectors.

Headspace gas chromatography-mass spectrometry protocols enable analysis of volatile organic impurities and residual solvents without sample preparation artifacts. This approach proves particularly valuable for monitoring manufacturing-related impurities such as residual organic solvents and volatile by-products [24].

Thermal Stability Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetry Characterization

Differential scanning calorimetry reveals the thermal phase behavior and transition characteristics of 2-fluoro-6-(1H-pyrazol-1-yl)aniline through precise heat flow measurements during controlled temperature programs [25] [26] [27].

The melting transition occurs at 95-98 degrees Celsius with an associated enthalpy of fusion ranging from 125-140 joules per gram, indicating moderate intermolecular interactions and crystalline packing efficiency [26] [27]. The relatively sharp melting endotherm suggests good crystalline order and limited polymorphic behavior under standard atmospheric conditions.

Glass transition behavior analysis reveals a glass transition temperature near 45-52 degrees Celsius, providing information about the molecular mobility and amorphous phase characteristics [27]. This glass transition temperature indicates moderate molecular flexibility and suggests appropriate handling and storage temperature ranges to maintain solid-state stability.

Crystallization behavior studies demonstrate recrystallization capabilities from the melt state, with crystallization onset temperatures typically occurring 15-25 degrees Celsius below the melting point [25]. The crystallization exotherm exhibits moderate intensity, suggesting reasonable nucleation kinetics and crystal growth rates under controlled cooling conditions.

Thermal cycling experiments confirm the reversibility of the melting-crystallization process over multiple heating-cooling cycles, indicating thermal stability and absence of irreversible decomposition below the melting point [25]. The consistent enthalpy values across thermal cycles demonstrate reproducible phase behavior suitable for thermal processing applications.

Thermogravimetric Analysis Behavior

Thermogravimetric analysis provides quantitative information about thermal decomposition processes and weight loss characteristics through continuous mass monitoring during controlled heating protocols [25] [28] [27].

The thermal decomposition onset occurs at 180-220 degrees Celsius, representing the temperature at which measurable weight loss begins during standard heating rates of 10 degrees Celsius per minute [29] [28]. This decomposition temperature indicates reasonable thermal stability for typical handling and processing conditions while defining upper temperature limits for analytical applications.

The primary decomposition process exhibits a single-stage weight loss pattern with approximately 85-92 percent total weight loss occurring over a temperature range of 100-150 degrees Celsius [28]. This behavior suggests a concerted decomposition mechanism rather than stepwise elimination of individual functional groups.

Decomposition product analysis through coupled thermogravimetric analysis-mass spectrometry reveals evolution of hydrogen fluoride, ammonia, and various aromatic fragments during the thermal decomposition process [29]. The hydrogen fluoride evolution occurs primarily in the temperature range of 200-280 degrees Celsius, while ammonia release extends over a broader temperature range from 180-320 degrees Celsius.

Kinetic analysis of the decomposition process using model-free methods reveals activation energies ranging from 145-165 kilojoules per mole for the primary decomposition step [28]. These kinetic parameters provide quantitative measures of thermal stability and enable prediction of long-term storage stability under various temperature conditions.

Combined Thermal Analysis Applications

Simultaneous differential scanning calorimetry-thermogravimetric analysis enables comprehensive thermal characterization through coordinated heat flow and mass change measurements [25] [27].

The integrated analysis reveals the relationship between thermal transitions and mass loss processes, confirming that the melting transition occurs without associated weight loss while decomposition processes correlate with specific heat flow changes [25]. This correlation provides definitive assignment of thermal events and eliminates ambiguity in thermal transition identification.

Evolved gas analysis through coupled mass spectrometry provides real-time identification of decomposition products, enabling mechanistic understanding of the thermal degradation pathways [29]. The coordinated thermal and compositional information supports development of appropriate storage and handling protocols based on quantitative thermal stability data.

Comparative studies with structurally related fluorinated aniline derivatives demonstrate that the pyrazole substituent enhances thermal stability compared to simple fluoroanilines while maintaining similar decomposition mechanisms [26] [28]. This enhanced stability reflects the electronic stabilization provided by the pyrazole heterocycle and its influence on the molecular electronic distribution.